Enzyme Kinetics: D-Tyrosine Exhibits 2-Fold Higher Km and Lower Catalytic Efficiency Than L-Tyrosine for Tyrosinase
Direct kinetic analysis of tyrosinase acting on enantiomeric substrates demonstrates that D-Tyrosine is a poor substrate with significantly reduced catalytic efficiency compared to L-Tyrosine. The enzyme exhibits a lower affinity and slower turnover for the D-isomer, resulting in a prolonged lag phase and reduced steady-state reaction rate. This kinetic disadvantage underpins D-Tyrosine's apparent inhibitory effect on melanin biosynthesis when co-present with L-Tyrosine [1].
| Evidence Dimension | Michaelis constant (Km) for mushroom tyrosinase |
|---|---|
| Target Compound Data | Km = 1.43 × 10^-3 M |
| Comparator Or Baseline | L-Tyrosine: Km = 6.90 × 10^-4 M |
| Quantified Difference | 2.07-fold higher Km (lower affinity) for D-Tyrosine |
| Conditions | Mushroom tyrosinase (monophenolase activity) in vitro assay |
Why This Matters
A higher Km indicates lower enzyme binding affinity, which directly translates to slower reaction kinetics and the ability of D-Tyrosine to competitively inhibit L-Tyrosine-mediated processes.
- [1] Nakamura T, Sho S. Properties of Tyrosinase from Pseudomonas melanogenum. Agricultural and Biological Chemistry. 1964;28(10):704-710. View Source
